Methyl 3-amino-6-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula CHBrN O. It is classified as a derivative of benzofuran, which is known for its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. The compound features a bromine atom and an amino group that contribute to its unique reactivity and potential applications in medicinal chemistry and material science.
The synthesis of methyl 3-amino-6-bromobenzofuran-2-carboxylate typically involves several key steps:
Industrial production methods may utilize continuous flow reactors and automated synthesis systems to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and reagent concentrations are optimized to ensure high purity and consistent product quality.
Methyl 3-amino-6-bromobenzofuran-2-carboxylate consists of a benzofuran core with a carboxylate ester group, an amino group at the 3-position, and a bromine atom at the 6-position. The molecular structure can be represented as follows:
Key structural data include:
Methyl 3-amino-6-bromobenzofuran-2-carboxylate can undergo various chemical transformations:
Common reagents for these reactions include:
Major products formed from these reactions depend on the specific reagents and conditions used.
The mechanism of action for methyl 3-amino-6-bromobenzofuran-2-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors. The compound is believed to exert anti-tumor effects by inhibiting enzymes involved in cell proliferation. Its antibacterial properties may arise from disrupting bacterial cell wall synthesis or other cellular processes.
Relevant analyses indicate that the compound's unique combination of substituents allows for versatile chemical modifications, enhancing its utility in various applications.
Methyl 3-amino-6-bromobenzofuran-2-carboxylate has several notable scientific applications:
This compound stands out in research due to its promising biological activities and potential for further development into therapeutic agents.
The development of transition-metal-free methodologies represents a significant advancement in the sustainable synthesis of methyl 3-amino-6-bromobenzofuran-2-carboxylate. A particularly efficient one-pot protocol enables the construction of the benzofuran core at room temperature using cesium carbonate (Cs₂CO₃) as base in dimethyl sulfoxide (DMSO) solvent. This approach leverages the reaction between 2-fluorobenzonitrile derivatives and hydroxy/mercapto carbonyl compounds, achieving cyclization through sequential nucleophilic aromatic substitution, carbanion formation, and intramolecular cyclization [2] [9].
Optimization studies revealed that Cs₂CO₃ outperforms other bases (K₂CO₃, K₃PO₄, t-BuOK) in DMSO, delivering target benzofurans in 76-89% yields within 4-6 hours. The reaction demonstrates excellent functional group tolerance, particularly with electron-withdrawing substituents on the benzonitrile precursor, which enhance reaction efficiency. 2,4-Difluorobenzonitrile derivatives yield the highest conversions (89%) due to enhanced electrophilicity at the ortho-position. This metal-free strategy eliminates costly palladium catalysts while maintaining high regioselectivity for the 6-bromo-3-amino substitution pattern essential for downstream pharmaceutical applications [2].
Table 1: Optimization of Transition-Metal-Free Benzofuran Synthesis
Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Cs₂CO₃ | DMSO | 4 | 25 | 76 |
KOH | DMSO | 6 | 25 | 42 |
t-BuOK | DMSO | 6 | 25 | 38 |
Cs₂CO₃ | CH₃CN | 6 | 25 | 29 |
Cs₂CO₃ | THF | 6 | 25 | 18 |
The sequential functionalization of benzofuran precursors provides precise control over substituent positioning, particularly for the critical 6-bromo and 3-amino groups. The synthesis commences with directed ortho-metalation (DoM) of 3-bromofuran derivatives using sodium hexamethyldisilazide (NaHMDS) as a strong non-nucleophilic base. This regioselective deprotonation enables electrophilic quenching at the 6-position, achieving bromine introduction with >90% regioselectivity at temperatures between -78°C to 0°C [3].
Following bromination, the amination sequence employs Buchwald-Hartwig coupling or nucleophilic substitution to install the 3-amino group. Methyl ester formation is accomplished via either: (1) carboxylation of lithiated intermediates followed by esterification with dimethyl sulfate, or (2) transesterification of preformed ethyl esters using titanium(IV) isopropoxide catalyst. The latter approach achieves near-quantitative conversion under mild conditions (60°C, 2h). Critical to preserving the acid-sensitive benzofuran core is maintaining pH >8 during aqueous workups to prevent decarboxylation [3] [4].
Table 2: Comparative Esterification Methods for Benzofuran-2-carboxylates
Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Carboxylation/esterification | n-BuLi/DMS | -78 to 25 | 8 | 65-72 |
Acid-catalyzed transesterification | Ti(OiPr)₄ | 60 | 2 | 92-95 |
Microwave-assisted esterification | DCC/DMAP | 100 | 0.5 | 85 |
Regiocontrol in benzofuran functionalization pivots on exploiting the inherent electronic asymmetry of the heterocyclic system. The C3-position demonstrates exceptional nucleophilic character due to adjacent heteroatom stabilization, enabling electrophilic amination without protecting groups. This allows direct conversion to 3-aminobenzofurans using O-(2,4-dinitrophenyl)hydroxylamine (DPH) as aminating agent in tetrahydrofuran at 0°C [6] [9].
For C6 bromination, aryne intermediate trapping provides superior regioselectivity over classical electrophilic substitution. Fluoride-induced generation of benzyne from 2-(trimethylsilyl)aryl triflates facilitates simultaneous annulation and bromine introduction at the 6-position. The ortho-bromo selectivity exceeds 15:1 compared to para-substitution due to steric constraints in the transition state. Post-functionalization leverages the C6-bromine as synthetic handle for palladium-catalyzed couplings, with Suzuki-Miyaura reactions achieving >85% yield while preserving the methyl ester and amino functionalities [9] [10].
X-ray crystallographic studies of protein-bound analogues confirm that substituent positioning profoundly influences binding affinity. Benzofurans with 6-arylamino substituents exhibit π-stacking interactions with biological targets (e.g., His32 in E. coli DsbA enzyme), while alkyl ether chains diminish binding by >40% due to reduced hydrophobic complementarity [10].
Table 3: Regioselective Modification of Methyl 3-aminobenzofuran-2-carboxylate
Position | Reaction Type | Reagents/Conditions | Key Application |
---|---|---|---|
C3-amino | Electrophilic amination | DPH, THF, 0°C | Introduction of protected amines |
C6-bromo | Aryne cycloaddition | o-TMS-phenyltriflate, CsF | Core formation with Br incorporation |
C5 | Halogen-metal exchange | n-BuLi, -78°C followed by electrophiles | Introduction of alkyl/aryl groups |
Methyl ester | Transesterification | Ti(OiPr)₄, MeOH, 60°C | Ethyl-to-methyl ester conversion |
Process intensification for multi-kilogram synthesis employs continuous flow technology to overcome limitations of batch processing. The critical cyclization step transitions from DMSO-based batch reactions to telescoped flow sequences comprising: (1) in-line bromination using continuous bromine dosing, (2) counter-current amination in a packed-bed reactor containing immobilized diamine catalyst, and (3) esterification under supercritical methanol conditions (250°C, 100 bar) [3].
Key advantages include enhanced heat transfer during exothermic bromination (Δt = -85 kJ/mol) and precise residence time control (<2% decarboxylation byproducts). Microreactor systems with corrosion-resistant silicon carbide channels achieve 92% conversion at 10-minute residence time, a 12-fold reduction compared to batch processing. Implementation of continuous crystallization using anti-solvent precipitation yields pharmaceutical-grade methyl 3-amino-6-bromobenzofuran-2-carboxylate with >99.5% purity and particle size distribution of 50-100 μm, ideal for downstream solid-form processing [2] [3].
Economic analysis reveals production cost reductions of 30-45% versus batch methods, primarily from reduced solvent consumption (DMSO recycling >95%) and elimination of palladium catalysts. Current production scales reach 200 kg/month in GMP-compliant facilities using integrated flow platforms with PAT (Process Analytical Technology) monitoring for real-time quality control [3].
Table 4: Scale-Dependent Parameters for Industrial Production
Parameter | Laboratory Scale (1g) | Pilot Scale (1kg) | Production Scale (50kg) |
---|---|---|---|
Overall yield | 68% | 76% | 82% |
Reaction time | 16h | 12h | 7h (continuous) |
DMSO consumption (L/kg) | 42 | 28 | 9 (with recycling) |
Purity specification | >95% | >98% | >99.5% |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0